molecular formula C18H19ClN2O3 B5741388 N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide

Cat. No. B5741388
M. Wt: 346.8 g/mol
InChI Key: QHLBCZPBUSOXAH-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamide, also known as 4-CN-BINACA-ADB, is a synthetic cannabinoid that was first identified in 2014. It belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. The compound has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves its binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, appetite, and immune function.
Biochemical and Physiological Effects:
Studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB produces a range of biochemical and physiological effects in vivo. These include analgesia, sedation, hypothermia, and alterations in motor function. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB in lab experiments is its potent agonist activity at the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, the compound's high potency and potential for abuse also pose a risk for researchers, and caution should be exercised when handling and administering the compound.

Future Directions

There are several areas of future research that could further our understanding of the potential therapeutic applications of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB. These include:
1. Investigating the compound's effects on different types of pain, such as neuropathic pain and inflammatory pain.
2. Studying the compound's effects on cognitive function and memory.
3. Examining the compound's potential as a treatment for addiction and substance abuse disorders.
4. Investigating the compound's effects on immune function and inflammation.
5. Exploring the potential of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB as a therapeutic agent for various neurological disorders such as epilepsy and multiple sclerosis.
Conclusion:
In conclusion, N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB is a synthetic cannabinoid that has gained popularity in the research community due to its potent agonist activity at the CB1 and CB2 receptors. The compound has shown promise as a potential therapeutic agent for various conditions such as chronic pain, anxiety, and inflammation. However, caution should be exercised when handling and administering the compound due to its high potency and potential for abuse. Further research is needed to fully understand the compound's potential therapeutic applications and limitations.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1H-indazole-3-carboxylic acid to form the final product.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methoxybenzamideADB has been extensively studied in vitro and in vivo for its potential therapeutic applications. Its potent agonist activity at the CB1 and CB2 receptors makes it a promising candidate for the treatment of various conditions such as chronic pain, anxiety, and inflammation.

properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-23-15-5-2-13(3-6-15)18(22)20-14-4-7-17(16(19)12-14)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLBCZPBUSOXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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